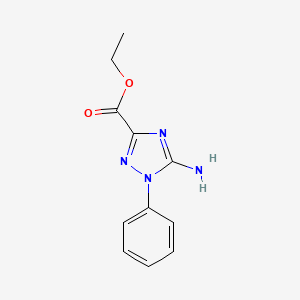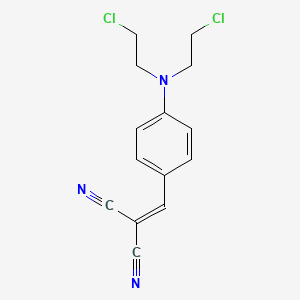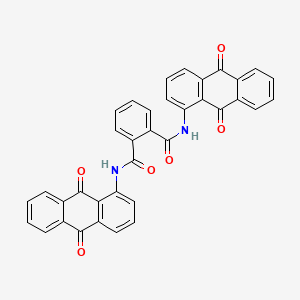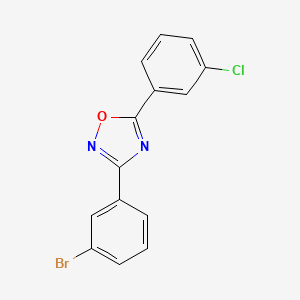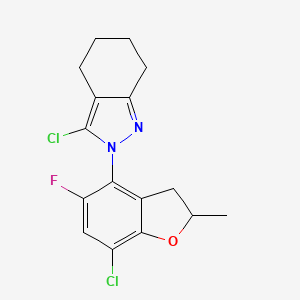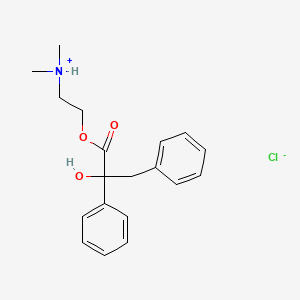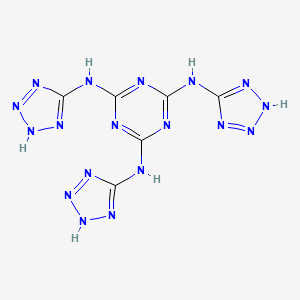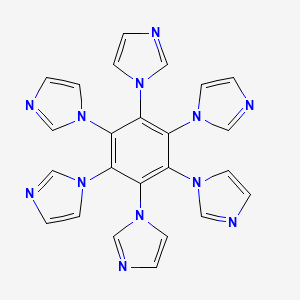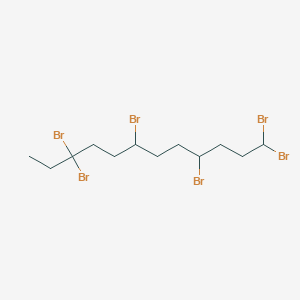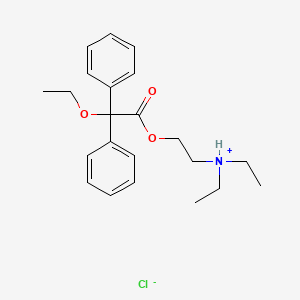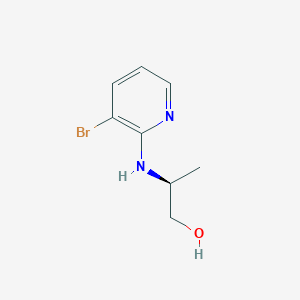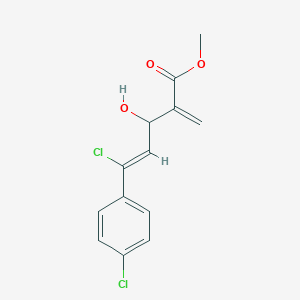![molecular formula C8H4I2NiO2 B13743614 Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone CAS No. 33479-32-2](/img/structure/B13743614.png)
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone is a chemical compound with the molecular formula C8H4I2NiO2 and a molecular weight of 444.6185 g/mol. This compound is known for its unique structure, which includes a nickel ion coordinated with two iodine atoms and a phenyl ring substituted with an oxomethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of diiodonickel(2+);[2-(oxomethyl)phenyl]methanone typically involves the reaction of nickel salts with iodine and [2-(oxomethyl)phenyl]methanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halide salts and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) species, while substitution reactions can produce a variety of halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion imbalances or oxidative stress.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its ability to coordinate with other molecules and form stable complexes.
Mecanismo De Acción
The mechanism by which diiodonickel(2+);[2-(oxomethyl)phenyl]methanone exerts its effects involves its ability to coordinate with other molecules and facilitate various chemical reactions. The nickel ion acts as a central coordination site, allowing the compound to interact with a wide range of substrates. This coordination can activate the substrates and lower the activation energy for various reactions, making the compound an effective catalyst.
Comparación Con Compuestos Similares
Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone can be compared with other nickel-based compounds, such as:
Nickel(II) chloride: A common nickel salt used in various chemical reactions, but lacks the unique coordination environment of this compound.
Nickel(II) acetate: Another nickel compound used in catalysis, but with different reactivity and coordination properties.
Nickel(II) bromide: Similar to nickel(II) chloride, but with bromine atoms instead of chlorine, leading to different chemical properties.
Propiedades
Número CAS |
33479-32-2 |
|---|---|
Fórmula molecular |
C8H4I2NiO2 |
Peso molecular |
444.62 g/mol |
Nombre IUPAC |
diiodonickel(2+);[2-(oxomethyl)phenyl]methanone |
InChI |
InChI=1S/C8H4O2.2HI.Ni/c9-5-7-3-1-2-4-8(7)6-10;;;/h1-4H;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
NGQBJXPRIVPFMJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)[C-]=O)[C-]=O.[Ni+2](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


